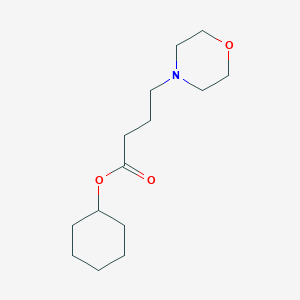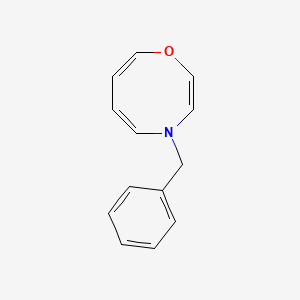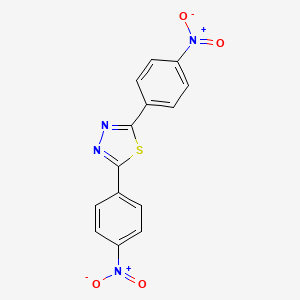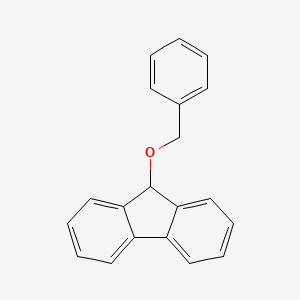![molecular formula C11H12N4O3S2 B14378548 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide CAS No. 89782-64-9](/img/structure/B14378548.png)
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the thiadiazole intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the Propanamide Moiety: The final step involves the acylation of the amino group on the thiadiazole ring with propanoyl chloride or propanoic anhydride to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Acylation and Alkylation: The amino group on the thiadiazole ring can be acylated or alkylated to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Acylation and Alkylation: Acylating agents like acyl chlorides and alkylating agents like alkyl halides are used.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides, oxidized thiadiazole derivatives, and acylated or alkylated thiadiazole compounds.
Wissenschaftliche Forschungsanwendungen
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in cancer research.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used as an antibiotic.
Sulfamethoxazole: A sulfonamide with an isoxazole ring, commonly used in combination with trimethoprim.
Uniqueness
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its thiadiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the benzenesulfonyl group and the thiadiazole ring makes it a versatile compound for various applications in medicinal and industrial chemistry.
Eigenschaften
CAS-Nummer |
89782-64-9 |
|---|---|
Molekularformel |
C11H12N4O3S2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C11H12N4O3S2/c1-2-9(16)12-10-13-14-11(19-10)15-20(17,18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)(H,12,13,16) |
InChI-Schlüssel |
IMAKRXSQYMINTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)

![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)
![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
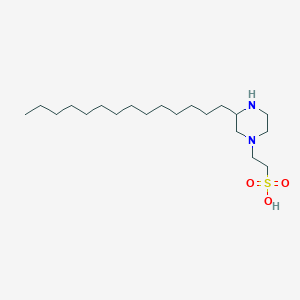
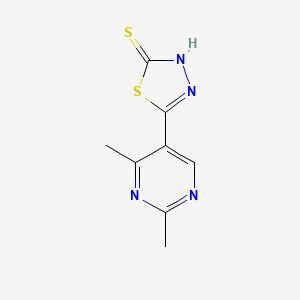
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
